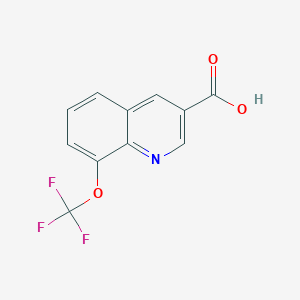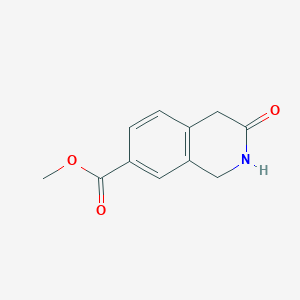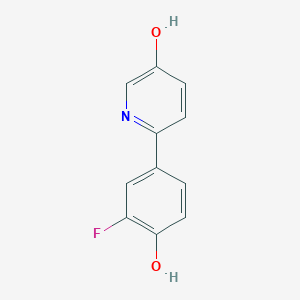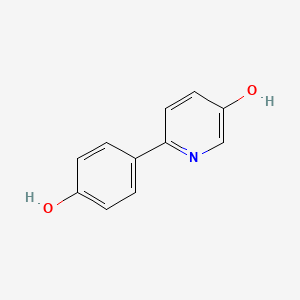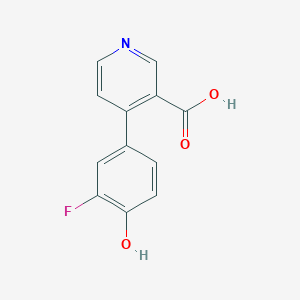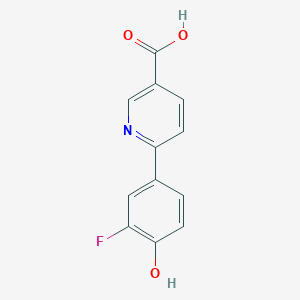
6-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95%
Übersicht
Beschreibung
6-(5-Fluoro-2-hydroxyphenyl)nicotinic acid (6-FHPNA) is an organic compound belonging to the class of nicotinic acids. It is a derivative of nicotinic acid, with a fluorine atom at the 5-position of the phenyl ring. 6-FHPNA is a potent inhibitor of monoamine oxidase (MAO) and has been used as a tool compound to study the physiological and biochemical effects of MAO inhibition. 6-FHPNA has been studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, such as depression, Parkinson’s disease, and Alzheimer’s disease.
Wissenschaftliche Forschungsanwendungen
6-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% has been extensively studied in the laboratory for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to inhibit MAO activity in vitro and in vivo, and has been used to study the physiological and biochemical effects of MAO inhibition. 6-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% has also been studied for its potential use in the treatment of depression, Parkinson’s disease, and Alzheimer’s disease.
Wirkmechanismus
6-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% is a reversible inhibitor of MAO, meaning that it binds to the enzyme and prevents it from breaking down monoamines, such as dopamine and serotonin. By inhibiting MAO, 6-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% increases the levels of these neurotransmitters in the brain, which is thought to be beneficial in the treatment of depression, Parkinson’s disease, and Alzheimer’s disease.
Biochemical and Physiological Effects
6-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% has been shown to increase the levels of dopamine and serotonin in the brain, which is thought to be beneficial in the treatment of depression, Parkinson’s disease, and Alzheimer’s disease. It has also been shown to inhibit the breakdown of dopamine and serotonin, which could lead to increased levels of these neurotransmitters in the brain. 6-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% has also been shown to reduce anxiety and improve cognitive performance in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 6-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% for laboratory experiments is that it is a potent inhibitor of MAO and can be used to study the physiological and biochemical effects of MAO inhibition. However, 6-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% is not always the best choice for laboratory experiments, as it is a relatively unstable compound and has a short half-life.
Zukünftige Richtungen
There are many potential future directions for research into 6-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95%. These include further studies into its potential therapeutic applications in the treatment of depression, Parkinson’s disease, and Alzheimer’s disease; further studies into its biochemical and physiological effects; and further studies into its potential use as a tool compound to study the effects of MAO inhibition. Additionally, further studies into the synthesis of 6-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95%, and the development of more stable derivatives could lead to improved laboratory experiments.
Eigenschaften
IUPAC Name |
6-(5-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-8-2-4-11(15)9(5-8)10-3-1-7(6-14-10)12(16)17/h1-6,15H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBLSKOTRMDMLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=NC=C(C=C2)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90695626 | |
| Record name | 6-(3-Fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(5-Fluoro-2-hydroxyphenyl)nicotinic acid | |
CAS RN |
1202050-20-1 | |
| Record name | 6-(3-Fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


